7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(3,5-Dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 3(5)-aminopyrazole with 1,3-dielectrophilic agents . The reaction conditions often require the use of solvents such as ethanol or water, and the process is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-Dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
7-(3,5-Dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Pyrazolo[1,5-a]pyrimidines: A broader class of compounds with similar core structures.
Uniqueness
The uniqueness of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern and the combination of pyrazole and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-12-10-13(2)23(22-12)19-14(3)15(4)21-18-17(11-20-24(18)19)16-8-6-5-7-9-16/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVPERYHNHUJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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